Isopentylbenzene

Description

Properties

IUPAC Name |

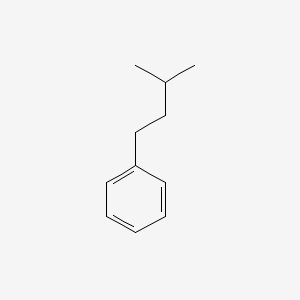

3-methylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXIYYFOYIUJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174465 | |

| Record name | Isopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-94-7 | |

| Record name | Isopentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FF9OY109 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Beginner's Guide to the Synthesis of Isopentylbenzene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isopentylbenzene, a valuable alkylarene intermediate in various chemical industries. Recognizing the challenges often faced by researchers new to this synthesis, this paper focuses on a robust and reliable two-step method: the Friedel-Crafts acylation of benzene with isovaleryl chloride, followed by the reduction of the resulting ketone. This approach is highlighted for its efficacy in preventing the carbocation rearrangements that typically complicate direct Friedel-Crafts alkylation. This guide presents detailed experimental protocols for both the acylation and subsequent reduction steps, supported by quantitative data and safety considerations. Visual aids in the form of diagrams for the reaction pathway and experimental workflow are included to enhance understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an alkylated aromatic hydrocarbon with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The introduction of a straight-chain alkyl group onto a benzene ring is a common transformation in organic synthesis. However, the direct Friedel-Crafts alkylation of benzene with a primary alkyl halide, such as isopentyl chloride, is notoriously problematic due to the propensity of the primary carbocation intermediate to rearrange to a more stable secondary or tertiary carbocation. This rearrangement leads to a mixture of isomeric products, significantly reducing the yield of the desired linear alkylbenzene and complicating purification.

To circumvent this issue, a more reliable two-step synthetic route is employed. This method involves the Friedel-Crafts acylation of benzene with an appropriate acylating agent, followed by the reduction of the resulting ketone to the desired alkane. This pathway ensures the formation of the desired carbon skeleton without rearrangement. This guide will detail the synthesis of this compound via the Friedel-Crafts acylation of benzene with isovaleryl chloride (3-methylbutanoyl chloride) to produce isovalerophenone, which is subsequently reduced to this compound. Two common and effective reduction methods, the Clemmensen and Wolff-Kishner reductions, will be discussed.

Synthetic Pathway Overview

The recommended synthetic pathway for this compound is a two-step process designed to avoid the carbocation rearrangements inherent in direct alkylation. The overall transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene to Isovalerophenone

This procedure outlines the synthesis of the intermediate ketone, isovalerophenone (3-methyl-1-phenylbutan-1-one), from benzene and isovaleryl chloride using aluminum chloride as a catalyst.

Reaction:

Benzene + Isovaleryl Chloride --(AlCl₃)--> Isovalerophenone + HCl

Table 1: Reagents and Materials for Friedel-Crafts Acylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 40.0 g | 0.30 | Highly hygroscopic; handle with care. |

| Anhydrous Benzene | 78.11 | 150 mL (132 g) | 1.69 | Carcinogen; use in a fume hood. |

| Isovaleryl Chloride | 120.58 | 30.1 g (27.5 mL) | 0.25 | Corrosive and lachrymatory. |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Anhydrous, as solvent. |

| Hydrochloric Acid (HCl), conc. | 36.46 | ~50 mL | - | For workup. |

| Water/Ice | 18.02 | ~500 g | - | For workup. |

| Diethyl Ether | 74.12 | ~200 mL | - | For extraction. |

| 5% Sodium Bicarbonate (NaHCO₃) soln. | - | ~100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying. |

Procedure:

-

Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a tube leading to a beaker of water to absorb HCl gas). Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (40.0 g, 0.30 mol) and 100 mL of anhydrous dichloromethane.

-

Reagent Addition: Place a solution of isovaleryl chloride (30.1 g, 0.25 mol) in 50 mL of anhydrous benzene in the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over a period of approximately 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, add the remaining anhydrous benzene (100 mL) to the reaction mixture. Heat the mixture to a gentle reflux (approximately 40-50 °C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude isovalerophenone can be purified by vacuum distillation. The expected boiling point is in the range of 235-237 °C at atmospheric pressure.

Expected Yield: 75-85%

Step 2: Reduction of Isovalerophenone to this compound

Two effective methods for the reduction of the ketone to the alkane are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions. For the synthesis of this compound from isovalerophenone, both methods are suitable.

Reaction:

Isovalerophenone --(Zn(Hg), HCl)--> this compound

Table 2: Reagents and Materials for Clemmensen Reduction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isovalerophenone | 162.23 | 24.3 g | 0.15 | From Step 1. |

| Zinc amalgam (Zn(Hg)) | - | 100 g | - | Prepared from zinc granules and mercuric chloride. |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 150 mL | - | Corrosive. |

| Toluene | 92.14 | 100 mL | - | As solvent. |

| Water | 18.02 | ~200 mL | - | For washing. |

| 5% Sodium Bicarbonate (NaHCO₃) soln. | - | ~100 mL | - | For neutralization. |

| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | ~10 g | - | For drying. |

Procedure:

-

Preparation of Zinc Amalgam: In a fume hood, activate zinc granules (100 g) by washing with 5% HCl, then with water. Amalgamate the zinc by swirling with a solution of mercuric chloride (10 g) in 100 mL of water and 5 mL of concentrated HCl for 5 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the freshly prepared zinc amalgam, 100 mL of water, and 150 mL of concentrated hydrochloric acid.

-

Addition of Ketone: Add the isovalerophenone (24.3 g, 0.15 mol) dissolved in 100 mL of toluene to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically, add small portions of concentrated HCl to maintain the acidity.

-

Workup: Cool the reaction mixture and separate the organic (toluene) layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with water, followed by 5% sodium bicarbonate solution, and then again with water. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Filter to remove the drying agent and remove the solvent by distillation. The resulting this compound can be purified by fractional distillation. The boiling point of this compound is approximately 192-194 °C.

Expected Yield: 70-80%

Reaction:

Isovalerophenone --(H₂NNH₂, KOH, heat)--> this compound + N₂ + H₂O

Table 3: Reagents and Materials for Wolff-Kishner Reduction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isovalerophenone | 162.23 | 24.3 g | 0.15 | From Step 1. |

| Hydrazine Hydrate (85%) | 50.06 | 20 mL | ~0.34 | Toxic and corrosive. Handle with extreme care. |

| Potassium Hydroxide (KOH) | 56.11 | 25 g | 0.45 | Corrosive. |

| Diethylene Glycol | 106.12 | 200 mL | - | High-boiling solvent. |

| Diethyl Ether | 74.12 | ~150 mL | - | For extraction. |

| Dilute Hydrochloric Acid (HCl) | - | ~100 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | For drying. |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, place the isovalerophenone (24.3 g, 0.15 mol), diethylene glycol (200 mL), and hydrazine hydrate (20 mL).

-

Hydrazone Formation: Heat the mixture to reflux for 1 hour to form the hydrazone.

-

Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets (25 g) cautiously.

-

Reduction: Replace the reflux condenser with a distillation head. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

-

Completion of Reaction: Once the temperature has stabilized, reattach the reflux condenser and heat the mixture at reflux for an additional 3-4 hours.

-

Workup: Cool the reaction mixture and add 200 mL of water. Transfer to a separatory funnel and extract with three 50 mL portions of diethyl ether.

-

Washing and Drying: Combine the ether extracts and wash with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and remove the ether by distillation. Purify the residual this compound by fractional distillation.

Expected Yield: 80-90%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, from the initial acylation to the final purification.

An In-depth Technical Guide to the Chemical Structure of Isopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentylbenzene, also known by its IUPAC name 3-methylbutylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] It consists of a benzene ring substituted with an isopentyl group. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The core structure of this compound features a monosubstituted benzene ring. The substituent is a branched five-carbon alkyl chain, the isopentyl group (or isoamyl group).

Key Identifiers

A logical diagram of the key chemical identifiers for this compound is presented below.

Caption: Key identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 2049-94-7 | |

| IUPAC Name | 3-methylbutylbenzene | |

| Density | 0.854 g/mL at 20 °C | |

| Boiling Point | 197 °C | |

| Appearance | Colorless liquid |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.60 | t | 2H | -CH₂- attached to benzene ring |

| ~1.60 | m | 2H | -CH₂- adjacent to the isopropyl group |

| ~1.50 | m | 1H | -CH- of the isopropyl group |

| ~0.95 | d | 6H | -CH₃ of the isopropyl group |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~142.5 | C1 (quaternary aromatic carbon) |

| ~128.4 | C3/C5 (aromatic CH) |

| ~128.2 | C2/C6 (aromatic CH) |

| ~125.6 | C4 (aromatic CH) |

| ~38.5 | -CH₂- attached to benzene ring |

| ~35.5 | -CH₂- adjacent to the isopropyl group |

| ~29.0 | -CH- of the isopropyl group |

| ~22.5 | -CH₃ of the isopropyl group |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns include the loss of alkyl fragments. The base peak is often observed at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), formed by benzylic cleavage and rearrangement. Another significant fragment is observed at m/z 105, resulting from the loss of a propyl radical.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 745, 695 | Strong | C-H out-of-plane bending for monosubstituted benzene |

Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with an isopentyl halide (e.g., isopentyl chloride or bromide) or isoamyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄).[2][3][4]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

-

Benzene (anhydrous)

-

Isopentyl chloride (or isoamyl alcohol)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether

-

10% Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

-

In a fume hood, add anhydrous aluminum chloride to the flask.

-

Add anhydrous benzene to the flask and cool the mixture in an ice bath.

-

Slowly add isopentyl chloride (or a mixture of isoamyl alcohol and concentrated hydrochloric acid to generate the chloride in situ) from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 10% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (benzene and any remaining diethyl ether) by rotary evaporation.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The presented data and protocols are intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences. The clear presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

References

Initial Studies on Isopentylbenzene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the reactivity of isopentylbenzene. Drawing from established principles of organic chemistry and data from related alkylbenzenes, this document outlines the expected reactivity of this compound in key organic reactions, including electrophilic aromatic substitution and side-chain modifications. Detailed experimental protocols and reaction pathways are provided to serve as a foundational resource for researchers.

Electrophilic Aromatic Substitution (EAS)

The isopentyl group is an activating, ortho-, para- directing substituent on the benzene ring. This is due to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate formed during electrophilic attack.[1] Consequently, electrophilic substitution on this compound is expected to be faster than on benzene itself. The substitution will predominantly occur at the positions ortho and para to the isopentyl group.

Nitration

Nitration of this compound is predicted to yield a mixture of ortho-nitrothis compound and para-nitrothis compound. Due to the steric hindrance imposed by the isopentyl group, the para isomer is expected to be the major product.

Table 1: Predicted Product Distribution in the Nitration of this compound

| Product | Predicted Distribution |

| ortho-Nitrothis compound | Minor |

| para-Nitrothis compound | Major |

| meta-Nitrothis compound | Trace |

Experimental Protocol:

A general procedure for the nitration of an alkylbenzene involves the slow addition of the alkylbenzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid.[1]

-

Reaction: Cool the nitrating mixture to 0-5 °C. Slowly add this compound dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The products can be separated and purified by column chromatography.

Halogenation

The halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to produce a mixture of ortho- and para-halogenated products. Similar to nitration, the para isomer is anticipated to be the major product due to steric hindrance at the ortho position.

Table 2: Predicted Product Distribution in the Bromination of this compound

| Product | Predicted Distribution |

| ortho-Bromothis compound | Minor |

| para-Bromothis compound | Major |

| meta-Bromothis compound | Not significant |

Experimental Protocol:

-

Setup: To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., FeBr₃).

-

Reaction: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Workup: After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the products by distillation or column chromatography.

Sulfonation

Sulfonation of this compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) will likely yield the para-isopentylbenzenesulfonic acid as the major product. The reaction is reversible.

Experimental Protocol:

-

Reaction: Slowly add this compound to fuming sulfuric acid with stirring, while maintaining the temperature between 20-40 °C.

-

Workup: After the reaction is complete, carefully pour the mixture onto ice. The sulfonic acid may precipitate.

-

Isolation: The product can be isolated by filtration or by salting out with sodium chloride to form the sodium sulfonate salt.

Side-Chain Reactivity

The isopentyl side-chain of this compound also exhibits characteristic reactivity, particularly at the benzylic position (the carbon atom attached to the benzene ring).

Oxidation

The isopentyl side-chain can be oxidized to a carboxylic acid group under strong oxidizing conditions, provided there is at least one hydrogen atom on the benzylic carbon. This compound has two benzylic hydrogens and will therefore be oxidized to benzoic acid.[2][3]

Table 3: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | KMnO₄, H₂O, heat | Benzoic Acid |

Experimental Protocol:

-

Reaction: A mixture of this compound, potassium permanganate (KMnO₄), and a small amount of sodium carbonate in water is heated under reflux.[4]

-

Workup: After the purple color of the permanganate has disappeared, the reaction is cooled, and the brown manganese dioxide is removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid, which is then collected by filtration.

Free-Radical Bromination

The benzylic position of this compound is susceptible to free-radical halogenation. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light or heat allows for the selective bromination of the benzylic carbon.[5]

Table 4: Free-Radical Bromination of this compound

| Reactant | Reagent | Product |

| This compound | NBS, (PhCO)₂O₂, CCl₄, heat | 1-Bromo-1-phenyl-3-methylbutane |

Experimental Protocol:

-

Setup: A solution of this compound, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser.[6]

-

Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the reaction.

-

Workup: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the product is purified by distillation.

References

An In-depth Technical Guide to the Discovery and History of Isopentylbenzene in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentylbenzene, also known as (3-methylbutyl)benzene, is an alkylbenzene that, while not as widely known as some of its structural isomers, holds a place in the historical development of synthetic organic chemistry. Its discovery is intrinsically linked to the seminal work of Charles Friedel and James Crafts in 1877, which introduced the world to the electrophilic substitution reaction that now bears their names. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (C₁₁H₁₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with an isopentyl group. Its history is fundamentally tied to the advent of Friedel-Crafts alkylation, a cornerstone of modern organic synthesis for forming carbon-carbon bonds with aromatic rings. Understanding the origins of this compound's synthesis provides context for the broader development of electrophilic aromatic substitution reactions and their profound impact on the synthesis of a vast array of chemical compounds, including pharmaceuticals and industrial chemicals. This document will trace the historical path from its initial, likely accidental, synthesis to its characterization by modern analytical techniques.

Discovery and Historical Context

The discovery of this compound can be traced back to the groundbreaking work of French chemist Charles Friedel and American chemist James Crafts. In 1877, while investigating the reaction of amyl chloride with aluminum in the presence of benzene, they serendipitously discovered a new method for the alkylation of aromatic rings.[1][2] Their intention was to prepare amyl iodide, but they instead observed the formation of "amylbenzene."[1]

Their findings were published in the Comptes Rendus de l'Académie des Sciences.[1][3] While the term "amyl" at the time could refer to various isomers of the pentyl group, the use of amyl chloride strongly suggests that a mixture of pentylbenzenes, including this compound, was synthesized. This reaction, now famously known as the Friedel-Crafts alkylation, marked a pivotal moment in synthetic organic chemistry.[4]

The general reaction involves the generation of an electrophilic carbocation from an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which then attacks the electron-rich benzene ring.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, purification, and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [6] |

| Molar Mass | 148.24 g/mol | [6] |

| Appearance | Colorless liquid | |

| Density | 0.862 g/mL at 25 °C | |

| Boiling Point | 192-193 °C | |

| Melting Point | -51 °C | |

| Refractive Index | 1.486 at 20 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 5H, Ar-H), ~2.6 (t, 2H, Ar-CH₂), ~1.6 (m, 1H, CH), ~1.5 (q, 2H, CH₂), ~0.9 (d, 6H, 2xCH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ ~142.7 (Ar-C), ~128.4 (Ar-CH), ~128.3 (Ar-CH), ~125.6 (Ar-CH), ~43.5 (Ar-CH₂), ~33.8 (CH₂), ~27.8 (CH), ~22.6 (CH₃) | [6] |

| Mass Spectrometry (EI) | m/z (%): 148 (M⁺, 20), 105 (100), 91 (40), 77 (10), 43 (30) | [7] |

Experimental Protocols

While the original 1877 publication by Friedel and Crafts lacks the detailed procedural descriptions expected in modern chemical literature, a representative experimental protocol for the Friedel-Crafts alkylation of benzene to produce an alkylbenzene is provided below, based on established methodologies.[8]

Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

-

Benzene (anhydrous)

-

1-chloro-3-methylbutane (isopentyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Standard laboratory glassware for reflux and extraction

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mL of anhydrous benzene.

-

Carefully add 15 g of anhydrous aluminum chloride to the benzene with stirring. The mixture may warm slightly.

-

In a dropping funnel, place 30 mL of 1-chloro-3-methylbutane. Add the alkyl chloride dropwise to the stirred benzene/AlCl₃ mixture over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a 1 L beaker.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Evolution of Synthetic Methods and Modern Relevance

Since its initial discovery, the Friedel-Crafts alkylation has undergone significant development to address its inherent limitations, such as polyalkylation and carbocation rearrangements.[9] Modern approaches often employ milder Lewis acids or solid acid catalysts to improve selectivity and reduce waste.

While this compound itself does not have widespread direct applications, it serves as a model compound in studies of alkylbenzene chemistry. The this compound scaffold can be found in more complex molecules of interest in medicinal chemistry and materials science. The historical significance of its synthesis remains a key example in chemical education for demonstrating the principles of electrophilic aromatic substitution.

Conclusion

The discovery of this compound is a story of serendipity and scientific inquiry, born from the pioneering experiments of Friedel and Crafts. Their development of the alkylation reaction that bears their names revolutionized synthetic organic chemistry and paved the way for the synthesis of countless aromatic compounds. While this compound may be a relatively simple molecule, its history is a testament to the enduring power of fundamental discoveries in shaping the landscape of modern chemistry. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical sciences.

References

- 1. Friedel-Crafts reaction [ouci.dntb.gov.ua]

- 2. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 3. Friedel-Crafts Reaction [drugfuture.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. This compound | C11H16 | CID 16294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to the Basic Analytical Methods for Identifying Isopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental analytical techniques for the unequivocal identification of isopentylbenzene. The methods discussed herein are central to quality control, impurity profiling, and characterization in research and industrial settings. This document offers a comprehensive summary of spectroscopic and chromatographic methods, complete with experimental protocols and quantitative data to aid in the development and validation of analytical procedures.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is particularly useful for identifying the different types of protons and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for analysis.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 2-3 seconds.

-

Spectral Width: A sweep width covering the range of 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Data

While specific experimental data for this compound's ¹H NMR from the search results is limited, data for the structurally similar isobutylbenzene can provide an expected pattern. The chemical shifts for this compound can be predicted based on standard substituent effects.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.1-7.3 | Multiplet | 5H |

| Benzylic Protons (-CH₂-Ph) | ~2.6 | Triplet | 2H |

| Methylene Protons (-CH₂-CH₂) | ~1.6 | Multiplet | 2H |

| Methine Proton (-CH(CH₃)₂) | ~1.5 | Multiplet | 1H |

| Methyl Protons (-CH(CH₃)₂) | ~0.9 | Doublet | 6H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorptions for the aromatic ring and the alkyl chain.

Experimental Protocol: FTIR Spectroscopy (Film)

-

Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum.

Quantitative Data: Characteristic IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=C stretch (aromatic ring) | 1600-1450 | Medium |

| C-H bend (aliphatic) | 1465-1365 | Medium |

| C-H out-of-plane bend (monosubstituted benzene) | 770-730 and 710-690 | Strong |

Data sourced from typical values for alkylbenzenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Electron Ionization (EI) is a common technique used for volatile compounds like this compound, often coupled with Gas Chromatography (GC-MS).

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 100 ppm).

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Quantitative Data: Mass Spectrometry Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1][2]

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | Moderate | [C₁₁H₁₆]⁺• | Molecular Ion |

| 105 | Low | [C₈H₉]⁺ | Loss of •C₃H₇ (propyl radical) |

| 91 | High | [C₇H₇]⁺ | Benzylic cleavage with rearrangement (tropylium ion) |

| 77 | Low | [C₆H₅]⁺ | Loss of the isopentyl side chain |

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for separating this compound from a mixture and for its quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like this compound. Identification is based on the retention time, which is the time it takes for the analyte to pass through the column.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a known concentration. If performing quantitative analysis, add an internal standard.

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

GC Conditions:

-

Injector: Split/splitless injector, 250 °C.

-

Column: A standard non-polar capillary column (e.g., DB-1, HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Temperature Program: Isothermal or a temperature gradient depending on the complexity of the sample. For this compound, an isothermal run at 100-120 °C may be sufficient.

-

Detector: FID at 250-300 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. The peak area can be used for quantification.

Quantitative Data: Kovats Retention Index

The Kovats retention index is a normalized measure of retention time that is less dependent on instrumental parameters.

| Column Type | Kovats Retention Index (I) |

| Standard Non-polar | 1107, 1112, 1113, 1119, 1121, 1125, 1128, 1129, 1151[3] |

| Semi-standard Non-polar | 1094.9, 1098.4, 1148[3] |

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile hydrocarbons, HPLC can also be used for the analysis of this compound, particularly in non-volatile matrices.[4]

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrument: An HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., Newcrom R1, C18).[4]

-

Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid may be added to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.[4]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

-

Data Analysis: Identification is based on comparing the retention time with a standard. Quantification is done by comparing the peak area to a calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the key analytical methods described.

Caption: Workflow for the identification of this compound using GC-MS.

Caption: Workflow for the functional group analysis of this compound using FTIR.

References

An In-depth Technical Guide to the Spectroscopy of Isopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize isopentylbenzene (also known as 3-methylbutylbenzene). The data and protocols presented herein are essential for the structural elucidation and quality control of this and structurally related aromatic compounds.

Spectroscopic Data Summary

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound shows characteristic signals for both the aromatic and the aliphatic isopentyl chain protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 90 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 | m | - | 5H | Aromatic protons (C₆H₅) |

| 2.59 | t | 7.7 | 2H | Benzylic protons (-CH₂-Ph) |

| 1.55 | m | - | 3H | -CH₂- and -CH- protons |

| 0.93 | d | 6.4 | 6H | Terminal methyl protons (-CH(CH₃)₂) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 22.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 142.6 | Quaternary aromatic carbon (C-1) |

| 128.3 | Aromatic CH carbons (C-3/5 & C-2/6) |

| 125.6 | Aromatic CH carbon (C-4) |

| 43.4 | -CH₂-CH(CH₃)₂ |

| 35.5 | Benzylic carbon (-CH₂-Ph) |

| 27.8 | -CH(CH₃)₂ |

| 22.5 | Terminal methyl carbons (-CH(CH₃)₂) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080 - 3020 | Medium | Aromatic C-H Stretch |

| 2955 - 2870 | Strong | Aliphatic C-H Stretch |

| 1605, 1495, 1454 | Medium-Strong | Aromatic C=C Ring Stretch |

| 745, 698 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Data interpreted from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Major Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 20 | [M]⁺ (Molecular Ion) |

| 105 | 15 | [C₈H₉]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion rearrangement) |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 40 | [C₃H₇]⁺ (Isopropyl cation) |

Data sourced from the NIST Chemistry WebBook. The base peak at m/z 92 is characteristic of alkylbenzenes and is formed via a McLafferty-type rearrangement followed by the loss of propene. The prominent peak at m/z 91 corresponds to the stable tropylium ion, formed by benzylic cleavage and rearrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems like the benzene ring. For alkylbenzenes like this compound, the spectrum is expected to show fine structure characteristic of the benzene chromophore.

Table 5: UV-Vis Absorption Maxima for this compound (in Ethanol)

| λmax (nm) | Description |

| ~255 - 270 | B-band (benzenoid fine structure) |

| ~205 | E-band |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

IR Spectroscopy (Neat Liquid)

-

Sample Preparation :

-

Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle the plates by their edges to avoid transferring moisture.

-

Place one drop of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film.

-

-

Instrument Setup and Data Acquisition :

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or chloroform) and return them to a desiccator for storage.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

-

Instrument Setup and Data Acquisition :

-

Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5 or equivalent).

-

Set the GC oven temperature program to adequately separate the analyte from any solvent impurities (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

For the mass spectrometer, use standard electron ionization (EI) at 70 eV.

-

Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Acquire data in full scan mode over a mass range of m/z 40-300.

-

Inject a small volume (e.g., 1 µL) of the prepared solution.

-

Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane).

-

Perform serial dilutions to create a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 0.1 mg/mL is a good starting point.

-

Use the same batch of solvent as a blank reference.

-

-

Instrument Setup and Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Fill a quartz cuvette with the blank solvent and place it in the reference

-

Isopentylbenzene: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for isopentylbenzene in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research activities.

Chemical and Physical Properties

This compound, also known as isoamylbenzene or (3-methylbutyl)benzene, is an aromatic hydrocarbon.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 2049-94-7 | [1] |

| Boiling Point | 197 °C (lit.) | [2] |

| Density | 0.854 g/mL at 20 °C (lit.) | [2] |

| Flash Point | 65 °C | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Aromatic | [3] |

Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers, this compound does not meet the criteria for GHS hazard classification in a significant majority of notifications (92.6%).[1] However, some notifications include hazard statements. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Potential hazards associated with similar aromatic hydrocarbons include flammability and irritation.[4] Vapors may be heavier than air and can form explosive mixtures with air at elevated temperatures.

Exposure Controls and Personal Protective Equipment

To ensure a safe laboratory environment, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[5][6] The use of a chemical fume hood is recommended, especially when heating the substance or when vapors may be generated.[7] Ventilation systems should be explosion-proof.[8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6] No smoking in the handling area.[9]

-

Static Discharge: Take precautionary measures against static discharges.[10] Use non-sparking tools and ensure proper grounding and bonding of containers and receiving equipment.[5]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[10][11] A face shield may be necessary for larger quantities.[9][12] | To protect against splashes and vapors.[11] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[11][13] Flame-retardant lab coat.[7] Closed-toe shoes and long pants.[7][14] | To prevent skin contact and absorption.[11] The specific glove material should be selected based on the supplier's recommendations and the nature of the work. |

| Respiratory Protection | Generally not required if work is performed in a properly functioning fume hood.[7] If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][15] | To prevent inhalation of potentially harmful vapors. |

Handling and Storage Procedures

Safe Handling

-

Do not breathe vapors or mists.[2]

-

Do not eat, drink, or smoke when using this product.[9]

-

Keep containers tightly closed when not in use.[14]

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep away from heat and sources of ignition.

-

Store in tightly closed containers.[14]

-

Store away from incompatible materials such as oxidizing agents.[13][17]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air.[5] If not breathing, give artificial respiration.[5] Seek medical attention.[10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water.[5][18] Seek medical attention if irritation develops.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting.[5][9] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][13]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[3]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[19] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[5][16] Avoid breathing vapors and contact with the spilled material.[5] Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

-

Containment and Cleanup: Contain the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[13][16] Collect the absorbed material into a suitable container for disposal.[5][16] Clean the affected area with soap and water.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound in a laboratory.

Toxicological Information

Detailed toxicological data for this compound is not widely available in the provided search results. For related compounds like benzene, chronic exposure can have serious health effects, including damage to the bone marrow and an increased risk of cancer.[9][20] While this compound is not classified as a carcinogen in the same manner as benzene, it is prudent to minimize exposure due to the lack of comprehensive toxicological studies. Always handle the chemical with the assumption that it may have potential health effects and adhere to the safety precautions outlined in this guide and the supplier's SDS.

References

- 1. This compound | C11H16 | CID 16294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. California Code of Regulations, Title 8, Section 5218. Benzene, Appendix B [dir.ca.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.sangon.com [store.sangon.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. purdue.edu [purdue.edu]

- 8. airgas.com [airgas.com]

- 9. safetysign.com [safetysign.com]

- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 11. mcrsafety.com [mcrsafety.com]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. wcu.edu [wcu.edu]

- 15. bp.com [bp.com]

- 16. buyat.ppg.com [buyat.ppg.com]

- 17. molgroupchemicals.com [molgroupchemicals.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. Benzene: Systemic Agent | NIOSH | CDC [cdc.gov]

- 20. ehs.umich.edu [ehs.umich.edu]

Potential Research Areas for Isopentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentylbenzene, an alkylbenzene with the chemical formula C₁₁H₁₆, presents a compelling yet underexplored scaffold for chemical and pharmaceutical research. While its physical and chemical properties are well-documented, its potential applications in drug discovery and development remain largely untapped. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical characteristics, and, most importantly, potential research avenues. By examining the biological activities of structurally related compounds and considering modern synthetic methodologies, this document aims to stimulate further investigation into this compound and its derivatives as novel therapeutic agents or valuable intermediates in medicinal chemistry.

Introduction

This compound, also known as (3-methylbutyl)benzene or isoamylbenzene, is an aromatic hydrocarbon.[1][2] Its simple structure, consisting of a benzene ring substituted with an isopentyl group, offers a versatile platform for chemical modification. Historically, alkylbenzenes have served as important starting materials and intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3][4] Despite this, this compound itself has not been the subject of extensive biological investigation. This guide seeks to bridge this gap by highlighting its synthetic accessibility and proposing potential research directions based on established chemical principles and the known bioactivities of related molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and synthesis. The following tables summarize key quantitative data for this compound and its common synthetic precursor, isovalerophenone.

Table 1: Physicochemical Properties

| Property | This compound | Isovalerophenone | Source |

| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₄O | [1][5] |

| Molecular Weight | 148.24 g/mol | 162.23 g/mol | [1][5] |

| CAS Number | 2049-94-7 | 582-62-7 | [1][5] |

| Density | 0.862 g/mL at 20 °C | 0.966 g/mL at 25 °C | [2][6] |

| Boiling Point | 192-193 °C | 72-74 °C at 3 mmHg | [2][6] |

| Refractive Index (n20/D) | 1.486 | 1.512 | [2][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data and Interpretation | Source |

| ¹H NMR (CDCl₃) | δ ~7.10-7.30 (m, 5H, Ar-H), ~2.59 (t, 2H, Ar-CH₂), ~1.58 (m, 2H, -CH₂-), ~1.29 (m, 1H, -CH-), ~0.90 (d, 6H, -CH(CH₃)₂) | [7] |

| ¹³C NMR (CDCl₃) | δ ~142.7 (Ar-C), ~128.4 (Ar-CH), ~128.2 (Ar-CH), ~125.6 (Ar-CH), ~38.9 (-CH₂-), ~35.4 (Ar-CH₂), ~27.8 (-CH-), ~22.6 (-CH₃) | [7] |

| IR (film) | ν (cm⁻¹) ~3025 (Ar-H stretch), ~2955, 2870 (C-H stretch), ~1605, 1495 (Ar C=C stretch), ~745, 695 (Ar C-H bend) | [1] |

| Mass Spectrometry (EI) | m/z (%): 148 (M⁺, 20), 105 (100), 91 (40), 77 (15), 43 (30) | [5] |

Table 3: Spectroscopic Data for Isovalerophenone

| Spectroscopy | Key Data and Interpretation | Source |

| ¹H NMR (CDCl₃) | δ ~7.95 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H, Ar-H para to C=O), ~7.45 (t, 2H, Ar-H meta to C=O), ~2.85 (d, 2H, -CO-CH₂-), ~2.25 (m, 1H, -CH-), ~1.00 (d, 6H, -CH(CH₃)₂) | [8] |

| ¹³C NMR (CDCl₃) | δ ~200.0 (C=O), ~137.0 (Ar-C), ~132.9 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~50.2 (-CO-CH₂-), ~25.9 (-CH-), ~22.5 (-CH₃) | [5] |

| IR (liquid) | ν (cm⁻¹) ~3060 (Ar-H stretch), ~2955, 2870 (C-H stretch), ~1685 (C=O stretch), ~1600, 1450 (Ar C=C stretch) | [5] |

| Mass Spectrometry (EI) | m/z (%): 162 (M⁺, 10), 120 (25), 105 (100), 77 (50), 51 (15) | [5] |

Synthesis of this compound

The most reliable and commonly employed method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation of benzene with isovaleroyl chloride to form isovalerophenone, followed by reduction of the ketone to the corresponding alkane. This approach is generally preferred over direct Friedel-Crafts alkylation with isopentyl halides, as the latter is prone to carbocation rearrangements and polysubstitution, leading to a mixture of products.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of Isovalerophenone

-

Materials:

-

Anhydrous benzene (C₆H₆)

-

Isovaleroyl chloride (C₅H₉ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of isovaleroyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of anhydrous benzene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude isovalerophenone can be purified by vacuum distillation.

-

Step 2: Reduction of Isovalerophenone to this compound

Two common methods for the reduction of the ketone are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

a) Clemmensen Reduction (Acidic Conditions) [9][10][11]

-

Materials:

-

Isovalerophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and isovalerophenone.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation. The resulting this compound can be purified by distillation.

-

b) Wolff-Kishner Reduction (Basic Conditions) [3][12][13]

-

Materials:

-

Isovalerophenone

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine isovalerophenone, hydrazine hydrate (excess), and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Add potassium hydroxide pellets to the mixture and continue to heat, allowing the temperature to rise to 190-200 °C as water and excess hydrazine are distilled off.

-

Maintain the reflux at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, add water, and extract with diethyl ether or a similar solvent.

-

Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent. Purify the this compound by distillation.

-

Potential Research Areas

While direct biological studies on this compound are scarce, the known activities of structurally similar compounds provide a strong rationale for several promising research directions.

Exploration of Antimicrobial and Antifungal Activity

Several studies have demonstrated that alkyl-substituted benzene derivatives possess antimicrobial and antifungal properties.[14] The lipophilicity of the alkyl chain plays a crucial role in the compound's ability to disrupt microbial cell membranes. The isopentyl group, with its branched structure and moderate lipophilicity, could confer interesting antimicrobial properties to the benzene ring.

-

Proposed Research:

-

Synthesize a series of this compound derivatives with varying substitution patterns on the aromatic ring (e.g., hydroxyl, amino, nitro groups).

-

Screen these compounds against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for active compounds.

-

Investigate the mechanism of action, for example, by studying the effect on cell membrane integrity.

-

This compound as a Scaffold for Novel Bioactive Molecules

This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The benzene ring can be functionalized through electrophilic aromatic substitution reactions, and the isopentyl side chain can be modified through free-radical reactions at the benzylic position.

-

Proposed Research:

-

Anti-inflammatory Agents: Introduce functional groups known to be present in non-steroidal anti-inflammatory drugs (NSAIDs) onto the this compound scaffold.

-

Enzyme Inhibitors: Design and synthesize derivatives that could act as inhibitors for specific enzymes implicated in disease pathways. The isopentyl group can be designed to fit into hydrophobic pockets of enzyme active sites.

-

CNS-active Agents: The lipophilicity of this compound suggests that its derivatives may be able to cross the blood-brain barrier. Modifications to introduce polar functional groups could lead to compounds with potential activity in the central nervous system.

-

Biocatalytic and Chemo-enzymatic Functionalization

The use of biocatalysts (whole cells or isolated enzymes) offers a green and highly selective alternative to traditional chemical synthesis.[4][7][15] Enzymes can catalyze reactions such as hydroxylation, oxidation, and glycosylation on the this compound molecule at specific positions, which might be difficult to achieve with conventional chemical methods.

-

Proposed Research:

-

Screen a variety of microorganisms and enzymes for their ability to biotransform this compound.

-

Identify and characterize the resulting metabolites.

-

Evaluate the biological activities of these novel, functionalized this compound derivatives.

-

Develop chemo-enzymatic pathways that combine the advantages of both chemical synthesis and biocatalysis to create a diverse library of compounds.

-

Application in Flavor and Fragrance Industry

Alkylbenzenes and their derivatives are known to contribute to the aroma profiles of various natural products and are used in the formulation of fragrances and flavors.[16][17] The sensory properties of this compound itself and its simple derivatives are not well-documented.

-

Proposed Research:

-

Conduct sensory panel evaluations to characterize the odor profile of this compound and its simple oxygenated derivatives.

-

Investigate its potential use as a fragrance ingredient or as a modifier in existing fragrance compositions.

-

Explore its presence and contribution to the aroma of natural products.

-

Toxicological Assessment

While the toxicology of benzene is well-established, specific data for this compound is limited.[18][19][20] A thorough toxicological evaluation is a prerequisite for any potential application in pharmaceuticals or consumer products.

-

Proposed Research:

-

Conduct in vitro cytotoxicity assays on various cell lines.

-

Perform in vivo acute and chronic toxicity studies in animal models.

-

Investigate the genotoxicity and mutagenicity of this compound.

-

Study its metabolic pathways to identify any potentially toxic metabolites.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound via Friedel-Crafts acylation and subsequent reduction.

Potential Research Workflow

Caption: A potential workflow for the development of drug candidates from this compound.

Conclusion